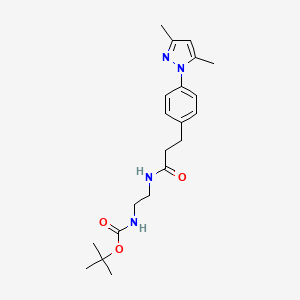

![molecular formula C18H20N4O2 B2609611 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-73-0](/img/structure/B2609611.png)

1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

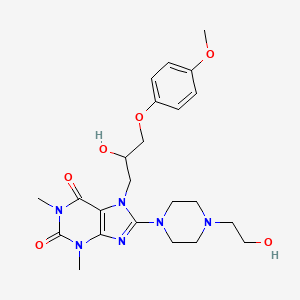

The compound “1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the design, synthesis, and biological activity of a series of novel pyrido pyrimidine-2,4 (1H,3H)-dione derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is a complex structure that includes a pyridopyrimidine moiety . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives have been studied in various contexts . For example, one study reported that the reaction of 5-amino-1,3-dimethylpyrrolo [3,2-d]pyrimidine-2,4- (1H,3H)-diones with β-diketones produces enaminoketones .

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approaches

- Diastereoselective Synthesis in Water : A green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, utilizing 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, has been developed. This approach avoids the need for chromatography and recrystallization, simplifying the purification process and highlighting the compound's utility in environmentally friendly synthetic routes (Ahadi et al., 2014).

Pharmaceutical Chemistry Applications

- Antimicrobial Activity : New Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have been synthesized, showing promising antibacterial and antifungal activities. This underscores the potential of such derivatives in the development of new antimicrobial agents (Alwan et al., 2014).

Materials Science and Sensing Applications

- Photophysical Properties and pH-Sensing : Pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, with potential applications as colorimetric pH sensors and in the development of logic gates. The design of donor–π–acceptor (D–π–A) structures allows for the tuning of photophysical properties through molecular design (Yan et al., 2017).

Synthesis and Characterization

- Facile Construction of Derivatives : The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes has been utilized to construct various pyrimido[4,5-d]pyrimidin-2,4-diones, demonstrating the versatility of this compound in synthesizing a wide range of substituted derivatives (Hamama et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is currently unknown. The compound belongs to the pyrido[2,3-d]pyrimidine class of molecules, which have been found to exhibit a broad spectrum of biological activities . Some derivatives of this class have been identified as inhibitors of various kinases , suggesting that this compound may also target similar proteins.

Mode of Action

Based on the known activities of related compounds, it is possible that it interacts with its targets by binding to their active sites and inhibiting their function .

Biochemical Pathways

If it acts as a kinase inhibitor like some of its analogs , it could potentially affect a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction.

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21-16-15(17(23)22(2)18(21)24)14(10-12-20-16)19-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVWWQWJNJAIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2609531.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2609537.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclohexylacetamide](/img/structure/B2609539.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2609545.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)